molecular formula C6H9ClO2 B562318 3-Chloro-2,2-dimethylbut-3-enoic acid CAS No. 56663-75-3

3-Chloro-2,2-dimethylbut-3-enoic acid

Cat. No.: B562318
CAS No.: 56663-75-3
M. Wt: 148.586
InChI Key: VJBXJGLLUGUKGW-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylbut-3-enoic acid is an organic compound with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol . This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,2-dimethylbut-3-enoic acid can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-butenoic acid with thionyl chloride (SOCl₂) to introduce the chloro group. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: 3-Hydroxy-2,2-dimethylbut-3-enoic acid.

    Addition Reactions: 3,4-Dibromo-2,2-dimethylbutanoic acid.

    Oxidation Reactions: 3-Chloro-2,2-dimethylbutanoic acid.

Scientific Research Applications

3-Chloro-2,2-dimethylbut-3-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-dimethylbut-3-enoic acid involves its interaction with various molecular targets. The chloro group and the double bond in the compound allow it to participate in nucleophilic substitution and addition reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,2-dimethylbut-3-enoic acid is unique due to the presence of both a chloro group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-2,2-dimethylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-4(7)6(2,3)5(8)9/h1H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBXJGLLUGUKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654080
Record name 3-Chloro-2,2-dimethylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56663-75-3
Record name 3-Chloro-2,2-dimethyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56663-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,2-dimethylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-chloro-2,2-dimethylbut-3-enoate (42.0 g, 0.26 mol) and NaOH (12.4 g, 031 mol) in water (300 mL) was heated at reflux overnight. After cooling, the reaction mixture was extracted with ether. The organic layer contained 20 g of methyl 3-chloro-2,2-dimethylbut-3-enoate (48% recovered). The aqueous layer was acidified with cold 20% HCl solution and was extracted with ether (250 mL×3). The combined organic layers were dried and evaporated under reduced pressure to give 3-chloro-2,2-dimethylbut-3-enoic acid (17 g, 44%), which was used directly in the next step.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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